3-Nitro-4,5-dihydroisoxazole

Description

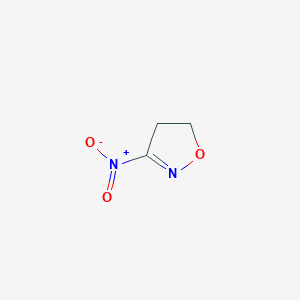

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3/c6-5(7)3-1-2-8-4-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCSVYLFCWALFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149903 | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-14-8 | |

| Record name | 3-Nitro-4,5-dihydroisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1121-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Nitro-4,5-dihydroisoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-Nitro-4,5-dihydroisoxazole (also known as 3-nitro-2-isoxazoline), a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis. This document details the primary synthetic methodologies, presents quantitative data for key reactions, provides explicit experimental protocols, and visualizes the reaction workflows.

Introduction

The this compound core is a significant pharmacophore due to the versatile reactivity of the nitro group, which allows for a wide range of further functionalizations. Its synthesis is of considerable interest for the development of novel therapeutic agents. The principal methods for the construction of this five-membered heterocycle are rooted in 1,3-dipolar cycloaddition reactions and other cyclization strategies.

Core Synthetic Methodologies

The synthesis of this compound primarily relies on two robust methodologies: the [3+2] cycloaddition of nitroformonitrile oxide with alkenes and the heterocyclization of alkenes using tetranitromethane.

1,3-Dipolar Cycloaddition of Nitroformonitrile Oxide

The most versatile and widely employed method for synthesizing 3-nitro-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition of nitroformonitrile oxide with an appropriate alkene dipolarophile.[1] Due to the instability of nitroformonitrile oxide, it is typically generated in situ. A common precursor for its generation is dinitrofuroxan, which undergoes thermal decomposition to yield the reactive nitrile oxide.[1]

The general transformation can be represented as follows:

Caption: General workflow for the synthesis of this compound via 1,3-dipolar cycloaddition.

This method offers a high degree of regioselectivity, with the nitro group consistently positioned at the 3-position of the resulting dihydroisoxazole ring. The reaction is applicable to a variety of substituted alkenes, allowing for the synthesis of a diverse library of derivatives.

Heterocyclization with Tetranitromethane

An alternative approach involves the reaction of an alkene with tetranitromethane. This method is particularly effective for the synthesis of 3-nitroisoxazolines from non-activated alkenes.[1] The reaction mechanism is proposed to proceed through a nitronic ester intermediate which then undergoes cyclization.

Caption: Simplified workflow for the synthesis of 3-nitroisoxazolines using tetranitromethane.

This method provides a direct route to 3-nitroisoxazolines and is particularly useful when the corresponding nitrile oxide is not readily accessible.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound derivatives.

Table 1: Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition

| Dipolarophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethylene | 2-methyl-6-nitrobenzaldoxime, Cl₂, Et₃N | Dichloromethane | Room Temp. | 10 | 90.5 | [2] |

| Ethene | 2-methyl-6-nitrobenzaldoxime, Cl₂, NaOH (aq) | 1,2-dichloroethane | Room Temp. | 14 | 88.5 | [2] |

| Styrene | Benzonitrile N-oxide (from benzaldoxime) | Not specified | Not specified | Not specified | High | [3] |

| Various Alkenes | α-nitroketones, p-TsOH | Acetonitrile | 80 | 22 | 20-90 | [4] |

Table 2: Synthesis of 3-Nitroisoxazoles from Tetranitromethane and Alkenes

| Alkene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| α,β-unsaturated aldehydes | Triethylamine | Not specified | Not specified | Not specified | Good to High | [5] |

| α,β-unsaturated ketones | Triethylamine | Not specified | Not specified | Not specified | Good to High | [5] |

| α,β-unsaturated esters | Triethylamine | Not specified | Not specified | Not specified | Good to High | [5] |

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition using an Aldoxime Precursor (One-Pot)

This protocol describes the synthesis of a substituted this compound from an aldoxime precursor.

Materials:

-

Substituted nitrobenzaldoxime (1.0 eq)

-

Chlorine gas or N-chlorosuccinimide (1.1-1.5 eq)

-

Triethylamine (Et₃N) or other suitable base (2.0-3.0 eq)

-

Alkene (e.g., ethylene gas)

-

Anhydrous chlorinated solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Nitrogen gas

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, gas inlet, and dropping funnel, dissolve the substituted nitrobenzaldoxime in the anhydrous solvent under a nitrogen atmosphere.

-

At room temperature, bubble chlorine gas through the solution over 1-1.5 hours, or add N-chlorosuccinimide portion-wise.

-

Continue stirring for an additional 0.5-1.5 hours after the addition is complete.

-

Purge the reaction mixture with nitrogen gas for an extended period (e.g., 2-9 hours) to remove excess chlorine.

-

Begin bubbling the alkene (e.g., ethylene) through the reaction mixture.

-

After 20-30 minutes of alkene addition, slowly add a solution of triethylamine in the reaction solvent via the dropping funnel.

-

Continue to pass the alkene through the reaction mixture for 10-15 hours.

-

Upon reaction completion (monitored by TLC), wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.[2]

Protocol 2: Synthesis of 3-Nitroisoxazolines from Tetranitromethane and Alkenes

This protocol provides a general method for the heterocyclization of alkenes with tetranitromethane.

Materials:

-

Alkene (1.0 eq)

-

Tetranitromethane (1.0 eq)

-

Triethylamine (as a catalyst or reactant)

-

Suitable solvent (e.g., chlorobenzene)

Procedure:

-

Dissolve the alkene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, prepare a solution of tetranitromethane in the same solvent.

-

Cool the alkene solution to 0 °C in an ice bath.

-

Add the tetranitromethane solution dropwise to the stirred alkene solution.

-

If required, add triethylamine to the reaction mixture. The addition of a base can promote the reaction with electrophilic alkenes.[5]

-

Allow the reaction to proceed at room temperature for an extended period (e.g., 48 hours).

-

The reaction may require heating to reflux to drive it to completion.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the 3-nitroisoxazoline product.

Spectroscopic Characterization

The synthesized this compound and its derivatives can be characterized using standard spectroscopic techniques.

-

¹H NMR: The protons on the dihydroisoxazole ring typically appear as multiplets in the upfield region. The chemical shifts and coupling patterns are diagnostic of the substitution pattern. For the parent compound, protons at C4 and C5 would be expected.

-

¹³C NMR: The carbon atoms of the heterocyclic ring will have characteristic chemical shifts. The carbon bearing the nitro group (C3) will be significantly deshielded.

-

IR Spectroscopy: The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching vibrations typically in the regions of 1550-1570 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C=N stretch of the isoxazoline ring is also observable.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.

For example, the characterization of 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives shows characteristic signals for the isoxazoline ring protons in ¹H NMR spectra, with the H-4 proton appearing as a triplet and the H-5 protons as doublets.[6] The C=N stretch in the IR spectrum is observed around 1614-1625 cm⁻¹.[6]

Conclusion

The synthesis of this compound is a well-established field with robust and versatile methodologies. The 1,3-dipolar cycloaddition of in situ generated nitroformonitrile oxide and the heterocyclization of alkenes with tetranitromethane are the cornerstone synthetic strategies. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to successfully synthesize and explore this important class of heterocyclic compounds for applications in drug discovery and development.

References

- 1. Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study [mdpi.com]

- 2. CN105481787A - Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

Spectroscopic and Synthetic Insights into 3-Nitro-4,5-dihydroisoxazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic workflow for 3-Nitro-4,5-dihydroisoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public literature, this document compiles predicted spectroscopic data based on the analysis of structurally related compounds, alongside generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry, and by analogy with data from similar heterocyclic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.5 - 4.0 | Triplet | 2H | CH₂ at position 4 |

| ~ 4.5 - 5.0 | Triplet | 2H | CH₂ at position 5 |

Note: The chemical shifts are approximate and would be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 40 - 50 | C4 |

| ~ 70 - 80 | C5 |

| ~ 155 - 165 | C3 |

Note: The chemical shifts are approximate and would be influenced by the solvent used.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~ 1360 - 1300 | Strong | Symmetric NO₂ stretch |

| ~ 1620 - 1600 | Medium | C=N stretch |

| ~ 1220 - 1200 | Medium | C-N stretch |

| ~ 2900 - 2800 | Medium | Aliphatic C-H stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 116.02 | [M]⁺ (Molecular Ion) |

| 70.02 | [M - NO₂]⁺ |

| Other fragments | Consistent with the dihydroisoxazole ring cleavage |

Note: The molecular formula of this compound is C₃H₄N₂O₃, with a monoisotopic mass of 116.0222 Da.[1][2]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. A common precursor for the in-situ generation of the required nitro-substituted nitrile oxide is an α-nitro-aldoxime.

Materials:

-

α-nitro-aldehyde

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium carbonate)

-

A suitable alkene (e.g., ethene)

-

A suitable solvent (e.g., dichloromethane, THF)

-

Dehydrating agent/oxidizing agent for nitrile oxide formation (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite)

Procedure:

-

Oxime Formation: The α-nitro-aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding α-nitro-aldoxime. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Nitrile Oxide Generation and Cycloaddition: The α-nitro-aldoxime is dissolved in a suitable solvent along with the alkene. The dehydrating/oxidizing agent is then added, often at a reduced temperature, to generate the nitro-substituted nitrile oxide in-situ. This reactive intermediate then undergoes a [3+2] cycloaddition reaction with the alkene to form the this compound ring.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).[3]

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired using a spectrometer operating at a frequency of 300 MHz or higher.[4]

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired to observe the carbon signals.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[6]

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[7][8]

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[9]

-

Data Acquisition: The mass spectrum is obtained using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10][11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

References

- 1. PubChemLite - this compound (C3H4N2O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C3H4N2O3 | CID 136885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. fiveable.me [fiveable.me]

IUPAC name for 3-Nitro-4,5-dihydroisoxazole

An In-Depth Technical Guide to 3-Nitro-4,5-dihydroisoxazole

Introduction

This compound, a heterocyclic organic compound, serves as a pivotal intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Its isoxazole ring structure, combined with a reactive nitro group, makes it a versatile building block for developing novel bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role in drug development, tailored for researchers, scientists, and professionals in the field. The primary value of related compounds, such as 3-amino-4,5-dihydroisoxazole, lies in their function as advanced pharmaceutical intermediates for synthesizing a range of drug molecules, particularly antibacterial agents.[3]

Nomenclature and Physicochemical Properties

The formal IUPAC name for this compound is 3-nitro-4,5-dihydro-1,2-oxazole .[4] It is also commonly referred to as 3-Nitroisoxazoline.[5] Below is a summary of its key computed physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O₃ | PubChem[4] |

| Molecular Weight | 116.08 g/mol | PubChem[4] |

| Monoisotopic Mass | 116.02219199 Da | PubChem[4] |

| XLogP3 | 0.1 | PubChem[4] |

| Boiling Point | 206°C at 760 mmHg | MySkinRecipes[1] |

| CAS Number | 1121-14-8 | PubChem[4] |

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 117.02947 | 117.3 |

| [M+Na]⁺ | 139.01141 | 125.0 |

| [M-H]⁻ | 115.01492 | 120.5 |

| [M+NH₄]⁺ | 134.05602 | 138.0 |

| Data sourced from PubChemLite, calculated using CCSbase.[6] |

Synthesis of Dihydroisoxazoles

The synthesis of the 4,5-dihydroisoxazole core is most commonly achieved through a 1,3-dipolar cycloaddition reaction. This method involves the reaction of a nitrile oxide with an alkene and is highly efficient for creating a diverse range of derivatives.[7][8]

Experimental Protocol 1: General 1,3-Dipolar Cycloaddition for 3-aryl-4,5-dihydroisoxazoles[7]

This protocol outlines the synthesis via in-situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition to an alkene.

Materials:

-

Substituted aromatic aldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Styrene or other suitable alkene

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T)

Procedure:

-

Oxime Formation:

-

Dissolve the substituted aromatic aldehyde in a suitable solvent.

-

Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., NaOH).

-

Stir the mixture at room temperature until the aldehyde is consumed, monitoring progress via Thin-Layer Chromatography (TLC).

-

Extract the resulting aldoxime and purify it by recrystallization or column chromatography.

-

-

Nitrile Oxide Generation and Cycloaddition:

-

Dissolve the purified aldoxime and the alkene (e.g., styrene) in a suitable solvent (e.g., DCM).

-

Cool the mixture to 0°C and slowly add an oxidizing agent (e.g., NCS).

-

Allow the reaction to warm to room temperature and stir until the aldoxime is consumed (monitored by TLC).

-

Quench the reaction, extract the product with an appropriate solvent, and purify by column chromatography to yield the final 3-aryl-4,5-dihydroisoxazole.

-

Logical Workflow: 1,3-Dipolar Cycloaddition

Caption: General synthesis of 3-aryl-4,5-dihydroisoxazoles.

Experimental Protocol 2: One-Pot Synthesis of 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole[9]

This method avoids the isolation of potentially unstable intermediates through a one-pot process.

Materials:

-

2-methyl-6-nitrobenzaldehyde oxime

-

Ethylene

-

Manganese-based oxide (e.g., Manganese dioxide)

-

Solvent

Procedure:

-

Combine 2-methyl-6-nitrobenzaldehyde oxime and the manganese-based oxide oxidant in a suitable reaction vessel with a solvent.

-

Introduce ethylene into the reaction mixture.

-

The reaction is typically conducted at a temperature between 20°C and 80°C for a duration of 2 to 10 hours.[9]

-

The manganese-based oxide oxidizes the aldoxime to a nitrile oxide intermediate, which immediately undergoes a 1,3-dipolar cycloaddition with ethylene.

-

Upon completion, the product is isolated and purified from the reaction mixture.

Experimental Workflow: One-Pot Synthesis

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | High Purity | RUO [benchchem.com]

- 3. jecibiochem.com [jecibiochem.com]

- 4. This compound | C3H4N2O3 | CID 136885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:1121-14-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. PubChemLite - this compound (C3H4N2O3) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN113717120A - Preparation method of 3- (2-methyl-6-nitrophenyl) -4, 5-dihydroisoxazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Nitro-4,5-dihydroisoxazole: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-4,5-dihydroisoxazole, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of in-depth experimental data for the unsubstituted parent compound, this guide leverages data from closely related nitro-dihydroisoxazole analogs to present a thorough understanding of its synthesis, physicochemical properties, and potential biological activities. The methodologies for synthesis, particularly through 1,3-dipolar cycloaddition, are detailed. Furthermore, this document explores the potential biological relevance of this class of compounds, including their roles as anti-inflammatory and antimicrobial agents, and discusses the signaling pathways they may influence. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical Identity and Properties

This compound is a five-membered heterocyclic compound containing a nitro group at the 3-position. This structural feature is crucial for its chemical reactivity and potential biological activity.

Table 1: Chemical Identifiers and Synonyms for this compound

| Identifier | Value |

| CAS Number | 1121-14-8[1][2][3][4] |

| Molecular Formula | C₃H₄N₂O₃[2][4] |

| IUPAC Name | 3-nitro-4,5-dihydro-1,2-oxazole[2][4] |

| Synonyms | 4,5-Dihydro-3-nitroisoxazole[2][4], 3-Nitroisoxazoline[3], 3-nitro-4,5-dihydro-1,2-oxazole[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 116.08 g/mol | [2][4] |

| Boiling Point | 206°C at 760 mmHg | [5] |

| Storage Temperature | 2-8°C, dry and sealed | [5] |

Synthesis of Dihydroisoxazole Derivatives: Experimental Protocols

The most common and versatile method for synthesizing the 4,5-dihydroisoxazole core is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkene.

General Protocol for 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of 3-aryl-4,5-dihydroisoxazole derivatives, which serves as a representative method for this class of compounds.

Materials:

-

Substituted aromatic aldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Styrene or other suitable alkene

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T)

Procedure:

-

Oxime Formation:

-

Dissolve the substituted aromatic aldehyde in a suitable solvent.

-

Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., NaOH) to the solution.

-

Stir the reaction mixture at room temperature until the aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Extract the resulting aldoxime and purify by recrystallization or column chromatography.[6]

-

-

Nitrile Oxide Generation and Cycloaddition:

-

Dissolve the purified aldoxime in a suitable solvent (e.g., DCM).

-

Add the alkene (e.g., styrene) to the solution.

-

Slowly add an oxidizing agent (e.g., NCS) to the mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until the aldoxime is consumed (monitored by TLC).

-

Quench the reaction, extract the product, and purify by column chromatography to yield the 3-aryl-4,5-dihydroisoxazole.[6]

-

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the broader class of nitro-substituted and dihydroisoxazole-containing compounds exhibits a range of significant biological activities.[7][8] The nitro group, in particular, is a well-known pharmacophore in various therapeutic agents.[7][8][9]

Antimicrobial Activity

Nitro compounds are known to possess a wide spectrum of antimicrobial activities.[7][8] For instance, novel 6-nitro-2,3-dihydroimidazooxazole analogues have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis.

Table 3: Antitubercular Activity of Representative Nitrodihydroimidazooxazole Analogues

| Compound | MIC against MTB H37Rv (µg/mL) |

| Analog 13d (4-F) | 0.06 |

| Analog 13e (4-CF₃) | 0.25 |

| Data from a study on related nitrodihydroimidazooxazole analogues.[1] |

Anti-inflammatory Activity

Certain dihydroisoxazole derivatives have demonstrated potent anti-inflammatory effects. For example, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) has been shown to decrease the release of pro-inflammatory cytokines like TNF-α and IL-6 from LPS-stimulated macrophages.[10] It also inhibits the nuclear translocation of NF-κB and the MAPK signaling pathway.[10]

Table 4: Anti-inflammatory Activity of a Representative Dihydroisoxazole Derivative (DIC)

| Biological Effect | Observation |

| TNF-α and IL-6 Release | Dose-dependent decrease in LPS-stimulated macrophages.[10] |

| COX-2 Levels | Diminished, leading to inhibition of PGE₂ production. |

| NF-κB Translocation | Prevented nuclear translocation.[10] |

| MAPK Pathway | Inhibited.[10] |

Signaling Pathways and Mechanism of Action

Based on studies of related compounds, this compound and its derivatives may exert their biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of the NF-κB and MAPK Signaling Pathways

As observed with analogs like DIC, a plausible mechanism of anti-inflammatory action is the inhibition of the NF-κB and MAPK pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

References

- 1. Synthesis and Biological Evaluation of Polar Functionalities Containing Nitrodihydroimidazooxazoles as Anti-TB Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of functionalized 4,5-dihydroisoxazole derivatives via nitrile oxides and biological evaluation with plant cells. | Semantic Scholar [semanticscholar.org]

- 3. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C3H4N2O3 | CID 136885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular formula and weight of 3-Nitro-4,5-dihydroisoxazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Nitro-4,5-dihydroisoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its molecular characteristics, a plausible experimental protocol for its synthesis, and discusses its potential biological activities based on related structures.

Core Molecular and Physical Data

Quantitative data for this compound has been compiled from various chemical databases. While some physical properties are computationally predicted, they provide a valuable reference for experimental design.

| Identifier | Value | Source |

| Molecular Formula | C₃H₄N₂O₃ | PubChem[1][2] |

| IUPAC Name | 3-nitro-4,5-dihydro-1,2-oxazole | PubChem[1][2] |

| CAS Number | 1121-14-8 | AbacipharmTech[3], PubChem[1][2] |

| Physicochemical Property | Value | Notes |

| Molecular Weight | 116.08 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 116.02219199 Da | PubChem[1][2] |

| Boiling Point | 206°C at 760 mmHg | MySkinRecipes[2] |

| Topological Polar Surface Area | 67.4 Ų | Computed by Cactvs[1][2] |

| XLogP3 | 0.1 | Computed by XLogP3[1][2] |

Synthesis Protocol: 1,3-Dipolar Cycloaddition

The primary and most versatile method for synthesizing the 4,5-dihydroisoxazole core is the 1,3-dipolar cycloaddition reaction.[4] This involves the reaction of a nitrile oxide with a dipolarophile, typically an alkene. For this compound, the reaction would proceed between nitroformonitrile oxide (generated in situ) and ethylene.

Experimental Methodology

Reaction: In situ generation of nitroformonitrile oxide and subsequent [3+2] cycloaddition with ethylene.

Materials:

-

Nitroformaldoxime (starting material for nitrile oxide)

-

Ethylene (dipolarophile)

-

Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) or Chloramine-T)

-

Base (e.g., Triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Reaction vessel suitable for handling gaseous reagents

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is charged with nitroformaldoxime and an anhydrous solvent such as DCM.

-

Nitrile Oxide Generation: The solution is cooled to 0°C in an ice bath. A solution of the oxidizing agent (e.g., NCS) in the same anhydrous solvent is added dropwise to the stirred solution of the oxime. A base, such as triethylamine, is subsequently added to facilitate the dehydrochlorination, leading to the in situ formation of nitroformonitrile oxide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cycloaddition: Ethylene gas is then bubbled through the reaction mixture containing the freshly generated nitrile oxide. The reaction is allowed to proceed at room temperature, and the consumption of the nitrile oxide is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Reaction workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | Two multiplets in the aliphatic region corresponding to the two diastereotopic methylene protons (-CH₂) of the dihydroisoxazole ring. The chemical shifts would be influenced by the adjacent oxygen, nitrogen, and the C=N double bond. |

| ¹³C NMR | Three distinct signals are expected: two for the sp³ hybridized carbons of the ring and one for the sp² hybridized carbon of the C=N bond, which is deshielded due to the attached electronegative nitro and imine groups. |

| IR Spectroscopy | Characteristic absorption bands would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), a C=N stretching vibration for the isoxazoline ring, and C-H stretching vibrations for the methylene groups.[5][6] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Predicted collision cross section data suggests observable adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[7] |

Potential Biological Activity and Signaling Pathways

The isoxazole and isoxazoline cores are prevalent in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] The presence of a nitro group is also a significant feature in many pharmaceuticals, often contributing to antimicrobial effects through redox cycling, though it can also be associated with toxicity.[10][11][12]

Given the structural motifs, this compound could plausibly exhibit anti-inflammatory or antimicrobial activities. For instance, some 3-aryl-4,5-dihydroisoxazole derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9]

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which a dihydroisoxazole derivative could inhibit inflammatory responses.

Caption: Postulated inhibition of NF-κB and MAPK pathways by this compound.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutic agents. The provided data and protocols offer a starting point for the synthesis, characterization, and biological evaluation of this compound.

References

- 1. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C3H4N2O3 | CID 136885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN113717120A - Preparation method of 3- (2-methyl-6-nitrophenyl) -4, 5-dihydroisoxazole - Google Patents [patents.google.com]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. PubChemLite - this compound (C3H4N2O3) [pubchemlite.lcsb.uni.lu]

- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 9. benchchem.com [benchchem.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Crystal Structure Analysis of Isoxazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of isoxazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Isoxazoline derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[1] A thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation, stereochemistry, and intermolecular interactions of these molecules.[2][3]

Core Concepts in Isoxazoline Synthesis and Crystallography

The synthesis of isoxazoline derivatives is most commonly achieved through a 1,3-dipolar cycloaddition reaction.[4][5] This typically involves the reaction of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride in the presence of a base. The resulting isoxazoline's structure is then unequivocally confirmed by single-crystal X-ray diffraction.

The process of crystal structure analysis involves several key stages:

-

Synthesis and Purification: The isoxazoline derivative is synthesized and purified to obtain a homogenous sample.

-

Crystallization: High-quality single crystals are grown from the purified compound. This is often the most challenging step and various techniques, such as slow evaporation, are employed.

-

X-ray Diffraction Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded.[2]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and optimized (refinement) to generate a final, accurate molecular structure.[2]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and crystal structure determination of isoxazoline derivatives.

Synthesis of Isoxazoline Derivatives via 1,3-Dipolar Cycloaddition

A representative protocol for the synthesis of isoxazoline derivatives from chalcones is as follows:

General Procedure:

-

To a solution of the appropriate chalcone (1.0 mmol) in ethanol, add hydroxylamine hydrochloride (2.0 mmol) and sodium acetate (4.0 mmol).

-

Stir the reaction mixture at reflux temperature (approximately 80 °C) for 4 hours under an inert atmosphere (e.g., argon).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Crystallization of Isoxazoline Derivatives

Growing single crystals of sufficient quality for X-ray diffraction is a critical step. Slow evaporation is a commonly used and effective method.

Protocol for Crystallization by Slow Evaporation:

-

Dissolve the purified isoxazoline derivative in a suitable solvent or solvent mixture in which it is moderately soluble.

-

Filter the solution to remove any particulate matter.

-

Place the filtered solution in a clean vial and cover it loosely (e.g., with a cap having a small hole) to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

The following provides a general workflow for X-ray diffraction data collection and structure refinement for small organic molecules like isoxazoline derivatives.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected over a range of crystal orientations.[2]

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Presentation: Crystallographic Data of Representative Isoxazoline Derivatives

The following table summarizes the crystallographic data for a selection of isoxazoline derivatives, providing a basis for structural comparison. This data is typically obtained from crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).[6][7][8]

| Compound ID | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | CCDC No. |

| 1 | C₁₇H₁₅NO₂ | Monoclinic | P2₁/c | 10.123(4) | 15.432(6) | 9.012(3) | 90 | 101.34(3) | 90 | 1378.9(8) | 4 | 1531964 |

| 2 | C₁₈H₁₇NO₃ | Orthorhombic | P2₁2₁2₁ | 8.345(2) | 11.234(3) | 16.789(5) | 90 | 90 | 90 | 1573.4(7) | 4 | 841703 |

| 3 | C₂₀H₂₀N₂O₄ | Monoclinic | P2₁/n | 12.543(1) | 8.987(1) | 16.345(2) | 90 | 109.87(1) | 90 | 1732.4(3) | 4 | 2182030 |

Biological Activity and Signaling Pathways

Isoxazoline derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways. Understanding these interactions is crucial for drug development.

PI3K/AKT/FOXO3a Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. The FOXO3a transcription factor, a downstream target of AKT, plays a key role in inducing apoptosis and cell cycle arrest. In many cancers, the PI3K/AKT pathway is hyperactivated, leading to the phosphorylation and inactivation of FOXO3a, thereby promoting cell survival.[9] Some isoxazoline derivatives have been found to inhibit the PI3K/AKT pathway, leading to the activation of FOXO3a and subsequent apoptosis in cancer cells.[10][11]

Caption: PI3K/AKT/FOXO3a signaling pathway and the inhibitory effect of isoxazoline derivatives.

RAF-MEK-ERK (MAPK) Signaling Pathway

The RAF-MEK-ERK cascade, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is frequently deregulated in various cancers.[12] This pathway plays a crucial role in transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and critical cellular processes such as proliferation, differentiation, and survival.[13] The inhibition of this pathway is a major focus of cancer drug discovery.[13] While research is ongoing, certain isoxazoline derivatives are being investigated for their potential to inhibit components of the RAF-MEK-ERK pathway, thereby suppressing tumor growth.[14][15]

Caption: General experimental workflow for the crystal structure analysis of isoxazoline derivatives.

Caption: The RAF-MEK-ERK signaling pathway and a potential point of inhibition by isoxazoline derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 5. soc.chim.it [soc.chim.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. The CCDC file 1032664 contains the supplementary crystallographic data for compound 23 in this report. These data can be obtained free of charge from the Cambridge Crystallographic Data Center via www.ccdc.cam.ac.uk - References - Scientific Research Publishing [scirp.org]

- 9. FOXO3a is a major target of inactivation by PI3K/AKT signaling in aggressive neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent developments in anti-cancer agents targeting the Ras/Raf/ MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent progress in targeting the Raf/MEK/ERK pathway with inhibitors in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Low-Dose Vertical Inhibition of the RAF-MEK-ERK Cascade Causes Apoptotic Death of KRAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vertical Inhibition of the RAF-MEK-ERK Cascade Induces Myogenic Differentiation, Apoptosis and Tumor Regression in H/NRAS Q61X-mutant Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Nitroisoxazolines: A Comprehensive Review of Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The isoxazoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a nitro group to this privileged heterocycle gives rise to nitroisoxazolines, a class of compounds with intriguing and potent biological activities. This technical guide provides an in-depth literature review on the discovery and synthesis of nitroisoxazolines, presenting key quantitative data in structured tables, detailing experimental protocols for seminal reactions, and illustrating synthetic pathways and proposed mechanisms of action through logical diagrams.

Discovery and Historical Context

The discovery of the isoxazoline ring dates back to the late 19th century. However, the specific introduction of a nitro group onto this scaffold is a more recent development. While a definitive "first synthesis" of a simple nitroisoxazoline is not easily pinpointed in the literature, the exploration of this class of compounds appears to have gained momentum in the latter half of the 20th century, driven by the search for novel therapeutic agents and agrochemicals. The development of synthetic methodologies, particularly the 1,3-dipolar cycloaddition reaction, has been pivotal in enabling the systematic investigation of nitroisoxazolines and their derivatives. A 2022 publication on the synthesis of 3,5,5-trisubstituted 3-nitroisoxazolines highlights the ongoing interest and evolution in the synthesis of complex nitroisoxazoline structures.[1]

Synthetic Methodologies

The primary and most versatile method for the synthesis of the isoxazoline ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[2] For the synthesis of nitroisoxazolines, this can be achieved by using either a nitro-substituted nitrile oxide or a nitro-substituted alkene.

1,3-Dipolar Cycloaddition Reactions

The general scheme for the 1,3-dipolar cycloaddition to form isoxazolines is depicted below.

Caption: General scheme of 1,3-dipolar cycloaddition for isoxazoline synthesis.

3-Nitroisoxazolines are typically synthesized by the cycloaddition of a nitroformonitrile oxide with an alkene. Nitroformonitrile oxide can be generated in situ from various precursors.

A notable method involves the thermolysis of dinitrofuroxan.[3]

Caption: Synthesis of 3-nitroisoxazolines via nitroformonitrile oxide.

An alternative approach involves the reaction of 1,3-dihalo-1-nitropropanes with a base.[4]

4-Nitro and 5-nitroisoxazolines are generally prepared by the cycloaddition of a nitrile oxide with a nitro-substituted alkene (nitroalkene).[4] The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the nitroalkene.

Caption: Synthesis of 4- and 5-nitroisoxazolines from nitrile oxides and nitroalkenes.

Other Synthetic Routes

While 1,3-dipolar cycloaddition is the most common method, other strategies have been developed for the synthesis of specific nitroisoxazolines. For example, 5,5-disubstituted 3-nitro-2-isoxazolines can be formed from the reaction of tetranitroethene with geminal substituted ethenes.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of nitroisoxazolines.

General Procedure for the Synthesis of 3,5,5-Trisubstituted 3-Nitroisoxazolines[1]

Reaction: Cycloaddition of a nitrile oxide precursor with a trisubstituted alkene.

Materials:

-

1,1-dichloro-1-nitropropane derivative

-

Trisubstituted alkene (e.g., a cyclooctene derivative)

-

1,2-dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO₃)

-

Benzene

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the 1,1-dichloro-1-nitropropane derivative and the trisubstituted alkene in 1,2-dichloroethane (DCE) is heated at 55 °C for 24 hours.

-

The reaction mixture is cooled to room temperature.

-

A solution of sodium bicarbonate in water is added, and the mixture is stirred vigorously for 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with benzene.

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Procedure for the Reduction of 3-Nitroisoxazolines to 3-Aminoisoxazolines[5]

Reaction: Reduction of the nitro group to an amino group.

Materials:

-

3-Nitroisoxazoline derivative

-

Sodium dithionite (Na₂S₂O₄)

-

Tetrahydrofuran (THF)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the 3-nitroisoxazoline in a 1:1 mixture of THF and water, sodium dithionite is added.

-

The reaction mixture is stirred at 90 °C for 1 hour.

-

After cooling to room temperature, water and concentrated HCl are added, and the mixture is stirred at 60 °C for 15 minutes.

-

The mixture is cooled, and solid sodium bicarbonate is added until the evolution of CO₂ ceases.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is evaporated under reduced pressure to yield the 3-aminoisoxazoline.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of various nitroisoxazolines.

Table 1: Synthesis of 3-Nitroisoxazolines

| Entry | Alkene | Nitrile Oxide Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) | Reference |

| 1 | Cyclooctene | 1,1-dichloro-1-nitropropane | DCE | 55 | 24 | 62 | Not reported in abstract | [1] |

| 2 | Styrene | Dinitrofuroxan | CCl₄ | 25-75 | - | - | Not reported in abstract | [3] |

Table 2: Synthesis of 4-Nitro and 5-Nitroisoxazolines

| Entry | Nitrile Oxide | Nitroalkene | Product (Position of NO₂) | Yield (%) | Reference |

| 1 | Benzonitrile oxide | β-Nitrostyrene | 3,5-diphenyl-4-nitroisoxazoline | - | [4] |

| 2 | Various aryl nitrile oxides | Various nitroalkenes | 4-Nitro or 5-Nitro isomers | - | [4] |

Table 3: Biological Activity of Nitroisoxazolines

| Compound | Biological Activity | Assay | Target Organism/Cell Line | IC₅₀/MIC (µM) | Reference |

| 3-Nitroisoxazoline derivative | Antiviral | Influenza A (H1N1) virus inhibition | MDCK cells | - | [1] |

| Nitro-substituted benzoxadiazoles | Antiviral | Influenza A (PR8) virus replication | A549 and MDCK cells | Low µM | [5] |

| Various nitroaromatics | Antiparasitic | Plasmodium falciparum growth inhibition | P. falciparum FcB1 strain | Varies | [6] |

Mechanism of Action and Signaling Pathways

The biological activity of nitroisoxazolines can be attributed to both the isoxazoline core and the nitro functional group.

Inhibition of GABA-gated Chloride Channels

A well-established mechanism of action for many isoxazoline-based insecticides is the inhibition of GABA-gated chloride channels in insects.[7][8][9][10][11][12] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the insect central nervous system. Its binding to the GABA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Isoxazolines act as non-competitive antagonists, blocking the channel and leading to hyperexcitation, paralysis, and death of the insect.

Caption: Proposed mechanism of action of isoxazoline insecticides.

While this mechanism is primarily studied for insecticidal isoxazolines, it provides a plausible starting point for understanding the neurological effects of nitroisoxazolines in other organisms. The influence of the nitro group on this interaction is an area for further investigation.

Redox Cycling and Enzyme Inhibition by the Nitro Group

The nitroaromatic group is known to undergo metabolic reduction in biological systems, leading to the formation of reactive intermediates such as nitro anion radicals.[6] This redox cycling can induce oxidative stress within cells. Furthermore, nitro compounds have been shown to inhibit key parasitic enzymes. For instance, nitroaromatic compounds can inhibit Plasmodium falciparum glutathione reductase and thioredoxin reductase, enzymes crucial for the parasite's antioxidant defense system.[6][13][14][15]

Caption: Potential mechanisms of antiparasitic action for nitroisoxazolines.

Antiviral Activity

Several nitro-containing heterocyclic compounds have demonstrated promising antiviral activity, particularly against the influenza virus.[5][16][17][18][19] The proposed mechanisms of action for some nitro-heterocycles include the inhibition of viral replication by interfering with the maturation of viral proteins, such as hemagglutinin.[17] The presence of the nitro group on the isoxazoline scaffold may confer or enhance such antiviral properties.

Conclusion and Future Perspectives

Nitroisoxazolines represent a versatile class of heterocyclic compounds with significant potential in drug discovery and development. The 1,3-dipolar cycloaddition reaction remains the most powerful tool for their synthesis, allowing for a high degree of structural diversification. The biological activities of nitroisoxazolines are multifaceted, with established mechanisms such as the inhibition of GABA-gated chloride channels for isoxazoline insecticides and plausible roles for the nitro group in inducing oxidative stress and inhibiting key parasitic and viral enzymes.

Future research in this area should focus on several key aspects:

-

Elucidation of a definitive historical timeline for the discovery of various nitroisoxazoline isomers.

-

Development of novel and more efficient synthetic methodologies , particularly for the stereoselective synthesis of complex derivatives.

-

In-depth investigation into the specific mechanisms of action of nitroisoxazolines in different biological systems, including the precise role of the nitro group in modulating target interactions and signaling pathways.

-

Exploration of the therapeutic potential of nitroisoxazolines in a broader range of diseases, including cancer, and other infectious diseases.

The continued exploration of nitroisoxazolines holds great promise for the discovery of new and effective therapeutic agents and agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.mathnet.ru [m.mathnet.ru]

- 4. mdpi.com [mdpi.com]

- 5. Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]

- 17. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Combination therapy of nitazoxanide with oseltamivir compared with oseltamivir in hospitalized patients with seasonal influenza - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Nitro-Substituted Isoxazolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of nitro-substituted isoxazolines. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the theoretical frameworks, computational methodologies, and experimental correlations that are crucial for understanding the reactivity, stability, and spectroscopic properties of these molecules.

Introduction to Nitro-Substituted Isoxazolines

Isoxazolines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The introduction of a nitro group (-NO2) to the isoxazoline ring can significantly influence its electronic structure, reactivity, and biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate details of these molecules at the atomic level. These computational methods allow for the prediction of molecular geometries, reaction mechanisms, and spectroscopic properties, providing insights that complement and guide experimental research.

Synthetic Routes to Nitro-Substituted Isoxazolines

The primary method for synthesizing nitro-substituted isoxazolines is the [3+2] cycloaddition reaction between a nitrile oxide and a nitro-substituted alkene.[1] Other methods, such as the cyclization of halo-nitro-propanes, have also been reported.[2]

Experimental Protocol: Synthesis of 5-Substituted 3-Nitro-2-isoxazolines via [3+2] Cycloaddition

This protocol is a generalized procedure based on the cycloaddition of a nitrile N-oxide with an electron-rich alkene.

Materials:

-

Nitro-substituted formonitrile N-oxide

-

Appropriate electron-rich alkene (e.g., isobutene)

-

Solvent (e.g., toluene or nitromethane)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve the nitro-substituted formonitrile N-oxide and a molar excess of the electron-rich alkene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting materials), remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired 5-substituted 3-nitro-2-isoxazoline.

-

Characterize the purified product using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.

Quantum Chemical Computational Methodology

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of nitro-substituted isoxazolines.

Computational Protocol: DFT Calculations

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

-

Geometry Optimization: The molecular geometries of reactants, transition states, and products are optimized without any symmetry constraints. A commonly used functional is B3LYP or ωB97X-D, with a basis set such as 6-311+G(d,p).[2][3]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Effects: The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[2]

-

Spectroscopic Predictions:

-

NMR: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[3][4]

-

IR: Infrared vibrational frequencies and intensities are obtained from the frequency calculations.

-

UV-Vis: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations.[5]

-

-

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the located transition state connects the correct reactants and products.

Data Presentation: Calculated and Experimental Values

The following tables summarize typical quantitative data obtained from both experimental work and quantum chemical calculations for nitro-substituted isoxazolines.

Table 1: Calculated Thermodynamic and Kinetic Parameters for the [3+2] Cycloaddition Reaction [2]

| Reaction Pathway | Reactants | Product | Solvent | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |

| Path A | Nitro-formonitrile N-oxide + Isobutene | 4,4-dimethyl-3-nitro-2-isoxazoline | Toluene | -25.8 | 15.2 |

| Path B | Nitro-formonitrile N-oxide + Isobutene | 5,5-dimethyl-3-nitro-2-isoxazoline | Toluene | -30.5 | 12.8 |

| Path A | Nitro-formonitrile N-oxide + Isobutene | 4,4-dimethyl-3-nitro-2-isoxazoline | Nitromethane | -26.1 | 14.9 |

| Path B | Nitro-formonitrile N-oxide + Isobutene | 5,5-dimethyl-3-nitro-2-isoxazoline | Nitromethane | -30.9 | 12.5 |

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Isoxazoline [3][4]

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p)) |

| C3 | 155.2 | 156.1 |

| C4 | 52.8 | 53.5 |

| C5 | 85.1 | 86.0 |

Table 3: Comparison of Experimental and Calculated IR Vibrational Frequencies (cm⁻¹) for a Nitro-Substituted Isoxazoline

| Vibrational Mode | Experimental ν (cm⁻¹) | Calculated ν (cm⁻¹) (B3LYP/6-311+G(d,p)) |

| NO₂ asymmetric stretch | 1560 | 1565 |

| NO₂ symmetric stretch | 1350 | 1355 |

| C=N stretch | 1620 | 1625 |

Table 4: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (nm) [5]

| Compound | Solvent | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT/B3LYP/6-311+G(d,p)) |

| 3-Nitro-5-phenylisoxazoline | Ethanol | 265 | 268 |

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important concepts in the study of nitro-substituted isoxazolines.

References

Methodological & Application

Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Utilizing 3-Nitro-4,5-dihydroisoxazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene is a powerful and convergent method for the synthesis of these valuable heterocycles. This document provides detailed application notes and protocols focusing on the use of cyclic nitronates, particularly analogs of 3-Nitro-4,5-dihydroisoxazole, as versatile precursors for in situ nitrile oxide generation.

While this compound itself is not commonly employed directly as a 1,3-dipole, its structural analogs, namely 4-hydroxy-2-isoxazoline N-oxides, serve as excellent synthetic equivalents of nitrile oxides. These cyclic nitronates undergo a [3+2] cycloaddition with various alkenes to form bicyclic isoxazolidine intermediates, which subsequently undergo a ring-opening fragmentation to yield highly functionalized isoxazolines. This two-step sequence offers a robust and often stereoselective route to isoxazoline derivatives that are of significant interest in drug discovery and development. This compound is a key intermediate in the synthesis of 3-amino-4,5-dihydroisoxazole, a valuable building block for various drug candidates[1].

Reaction Principle and Mechanism

The overall transformation involves a tandem cycloaddition-ring-opening sequence. The cyclic nitronate, such as a 4-hydroxy-2-isoxazoline N-oxide, acts as a masked 1,3-dipole. Upon reaction with a dipolarophile (alkene), it forms a bicyclic perhydroisoxazolo[2,3-b]isoxazole intermediate. This intermediate is then treated with a reagent, such as a fluoride source or acid, to induce ring-opening and elimination, affording the final 4,5-dihydroisoxazole (isoxazoline) product.

References

3-Nitro-4,5-dihydroisoxazole: A Versatile Synthon in Heterocyclic Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4,5-dihydroisoxazole is a valuable heterocyclic building block, primarily serving as a key precursor to a variety of more complex nitrogen-containing ring systems. Its synthetic utility is centered around the reactivity of the nitro group, which can be readily transformed into an amino functionality. This opens up a vast chemical space for the synthesis of diverse heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug discovery. The dihydroisoxazole ring itself can also participate in various transformations, further expanding its versatility as a synthon.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of other heterocyclic compounds, with a focus on its conversion to the pivotal intermediate, 3-amino-4,5-dihydroisoxazole, and its subsequent derivatization.

Core Application: Synthesis of 3-Amino-4,5-dihydroisoxazole

The most prominent application of this compound is its reduction to 3-amino-4,5-dihydroisoxazole. This transformation is a critical step in the synthesis of numerous pharmaceutical intermediates, particularly those used in the development of antibacterial agents.[1][2] The resulting primary amine is a versatile functional handle for a wide range of chemical modifications, including acylation and condensation reactions.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol details the reduction of the nitro group to a primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

In a suitable hydrogenation vessel, add this compound (1.0 eq).

-

Under an inert atmosphere, carefully add 10% Pd/C (5-10 mol%).

-

Add a suitable solvent such as methanol or ethanol.

-

Seal the vessel and purge with hydrogen gas, typically by evacuating and backfilling with H₂ several times.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford the crude 3-amino-4,5-dihydroisoxazole.

-

The crude product can be purified by column chromatography or recrystallization if necessary.

Quantitative Data:

| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 10% Pd/C | Methanol | 4 | 25 | 2-4 | >90 | [3] |

| 5% Pd/C | Ethanol | 1 (balloon) | 25 | 3-6 | 85-95 | [4] |

Note: Reaction times and yields can vary depending on the specific substrate, catalyst loading, and reaction conditions.

Reaction Workflow:

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Reaction Mechanism: The catalytic hydrogenation of a nitro group to an amine on a metal surface like palladium is a complex process that is generally understood to proceed through a series of intermediates.[5]

Caption: Simplified mechanism of nitro group reduction to an amine.

Derivatization of 3-Amino-4,5-dihydroisoxazole

The amino group of 3-amino-4,5-dihydroisoxazole serves as a versatile handle for the synthesis of a wide array of heterocyclic derivatives. N-acylation and condensation reactions are two of the most common and powerful methods for this purpose.

N-Acylation Reactions

N-acylation of 3-amino-4,5-dihydroisoxazole with various acylating agents, such as acyl chlorides and anhydrides, leads to the formation of N-substituted amides. These amides are often key intermediates in the synthesis of bioactive molecules.[6]

Experimental Protocol: N-Benzoylation of 3-Amino-4,5-dihydroisoxazole

Materials:

-

3-Amino-4,5-dihydroisoxazole

-

Benzoyl chloride

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-amino-4,5-dihydroisoxazole (1.0 eq) in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base such as pyridine or triethylamine (1.1-1.5 eq).

-

Slowly add benzoyl chloride (1.0-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford N-(4,5-dihydroisoxazol-3-yl)benzamide.

Quantitative Data for N-Acylation:

| Amine | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 3-Amino-4,5-dihydroisoxazole | Benzoyl chloride | Pyridine | DCM | 4 | ~85 |

| 3-Amino-4,5-dihydroisoxazole | Acetyl chloride | Et₃N | THF | 2 | ~90 |

| 3-Amino-4,5-dihydroisoxazole | Acetic anhydride | Pyridine | DCM | 3 | ~88 |

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

N-Acylation Mechanism: The N-acylation of a primary amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[7]

Caption: Mechanism of N-acylation of a primary amine with an acyl chloride.

Condensation with 1,3-Dicarbonyl Compounds

The reaction of 3-amino-4,5-dihydroisoxazole with 1,3-dicarbonyl compounds provides a straightforward route to fused heterocyclic systems, such as pyrazolo[1,5-a]isoxazoles. These scaffolds are of interest in medicinal chemistry due to their structural similarity to purines.[8]

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]isoxazole Derivative

Materials:

-

3-Amino-4,5-dihydroisoxazole

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or Acetic Acid

-

Catalytic amount of a Brønsted or Lewis acid (optional)

Procedure:

-